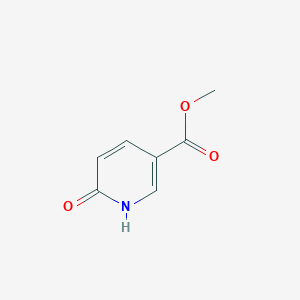

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1221722-65-1 |

|---|---|

Molecular Formula |

C7H8ClNO3 |

Molecular Weight |

189.59 g/mol |

IUPAC Name |

methyl 6-oxo-1H-pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-6(9)8-4-5;/h2-4H,1H3,(H,8,9);1H |

InChI Key |

HNNMWZMPGITFRM-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for the hydrochloride salt form, this document integrates information on the parent molecule with established principles of salt formation and characterization to offer a predictive yet scientifically grounded perspective.

Core Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of the corresponding pyridinone derivative. The pyridinone core is a prevalent scaffold in numerous biologically active compounds. The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of a parent molecule.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value (Parent Compound) | Predicted Value (Hydrochloride Salt) | Source / Rationale |

| Molecular Formula | C₇H₇NO₃ | C₇H₈ClNO₃ | Addition of HCl |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol | Calculation based on molecular formula |

| CAS Number | 66171-50-4 | Not available | No specific CAS number found for the HCl salt |

| Appearance | White crystalline powder | Expected to be a white to off-white crystalline solid | General property of similar organic salts |

| Melting Point | 166-170 °C | Expected to be higher than the parent compound | Salt formation typically increases melting point |

| Solubility | Insoluble in water; soluble in some organic solvents like ethanol and chloroform.[4] | Expected to have increased aqueous solubility. | Hydrochloride salts of basic compounds are generally more water-soluble.[1][2] |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically approached in a two-step process: first, the esterification of the parent carboxylic acid, followed by the formation of the hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Part A: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Parent Compound)

This step involves the Fischer esterification of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-oxo-1,6-dihydropyridine-3-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part B: Preparation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the parent ester with hydrochloric acid.[6][7]

Experimental Protocol:

-

Dissolution: Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Analytical Characterization: A Predictive Spectroscopic Profile

The following are predicted spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen is expected to cause a downfield shift of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen.[8]

Caption: Predicted proton assignments for NMR analysis.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| NH (pyridinone) | 12.0 - 14.0 | broad singlet | Acidic proton, likely exchanging. |

| H-2 | 8.5 - 8.8 | doublet | Adjacent to the electron-withdrawing ester and protonated nitrogen. |

| H-4 | 8.0 - 8.3 | doublet of doublets | Coupled to H-2 and H-5. |

| H-5 | 6.5 - 6.8 | doublet | Coupled to H-4. |

| OCH₃ (ester) | ~3.9 | singlet | Typical chemical shift for a methyl ester. |

Predicted ¹³C NMR Data: Carbon signals in the pyridine ring are also expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (pyridinium) | 2500 - 3000 | Broad |

| C=O Stretch (ester) | 1720 - 1740 | Strong, sharp |

| C=O Stretch (pyridinone) | 1650 - 1680 | Strong, sharp |

| C=C and C=N Stretches | 1500 - 1600 | Medium to strong |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion.[9][10][11]

Potential Applications in Drug Development

While specific biological activity for this compound has not been reported, the dihydropyridinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.[12][13][14][15][16]

Caption: Reported activities of dihydropyridinone derivatives.

-

Anti-inflammatory: Some dihydropyrimidinone derivatives have demonstrated anti-inflammatory properties.[12][16]

-

Antimicrobial: This class of compounds has been investigated for antibacterial and antifungal activities.[13][16]

-

Anticancer: The dihydropyrimidinone nucleus is found in compounds with reported antitumoral activity.[12][13][14]

-

Cardiovascular: Dihydropyridine derivatives are well-known for their effects on the cardiovascular system, particularly as calcium channel blockers.[12]

The subject molecule, as a functionalized dihydropyridinone, represents a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Stability and Storage

As a hydrochloride salt, the compound is expected to be more stable than the free base.[17] However, it may be hygroscopic.

Recommended Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Protect from light and moisture.

Formal stability studies under controlled conditions of temperature and humidity would be necessary to establish a definitive re-test period.[][19][20][21]

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties, a plausible synthetic route, and its potential applications. Further experimental validation of the predicted data is necessary to fully elucidate its chemical and biological profile.

References

- Souza, F. C. D., de, A., T., et al. (2018). Biological activity of dihydropyrimidinone (DHPM)

- (2024). 6-Hydroxy nicotinic acid methyl ester. ChemBK.

- (Year not available).

- (Year not available). Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

- (Year not available). Biological activity of dihydropyrimidinone (DHPM)

- (2021). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.

- (Year not available).

- (Year not available). Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure.

- (Year not available). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.

- (Year not available). Synthesis of 6-hydroxynicotinic acid. PrepChem.com.

- (Year not available). Method for cleanly preparing high-purity pyridine hydrochloride.

- (2023).

- (Year not available).

- (Year not available).

- (Year not available).

- (Year not available).

- (Year not available). Tandem mass spectrometry fragmentation of nicotine (1), methyl...

- (Year not available). method for salt preparation.

- (Year not available). Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

- (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- (Year not available). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- (Year not available). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

- (Year not available). N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Sigma-Aldrich.

- (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed.

- (Year not available). esterification of carboxylic acids with. Organic Syntheses Procedure.

- (Year not available).

- (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority.

- (Year not available). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Ministry of Health.

- (Year not available). FTIR (a) and pyridine-FTIR (b) spectra of samples.

- (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

- (Year not available). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal.

- (Year not available). NMR Predictor. Chemaxon Docs.

- (Year not available). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- (Year not available). FTIR spectrum for Pyridine.

- (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

- (Year not available).

- (Year not available). Predict 1H proton NMR spectra. NMRDB.org.

- (Year not available). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)...

- (Year not available).

- (Year not available). Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams. CP Lab Safety.

- (Year not available). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.

- (Year not available).

- (Year not available).

- (Year not available). Synthetic method of 6-methyl nicotine.

- (2014). What does a "Pyridine- FTIR analysis" can tell me?.

- (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)

- (Year not available). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. NIH.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]

- 7. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. fdaghana.gov.gh [fdaghana.gov.gh]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

An In-Depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutics. The CAS Number for the parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is 66171-50-4 . The hydrochloride salt is prepared from this base compound.

Introduction: The Significance of the Pyridinone Scaffold

The 6-oxo-1,6-dihydropyridine, or pyridinone, core is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active molecules and approved pharmaceuticals. The inherent chemical features of the pyridinone ring, including its capacity for hydrogen bonding, dipolar interactions, and its ability to serve as a bioisosteric replacement for other cyclic structures, make it a versatile building block in drug design. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, also known by its tautomeric name Methyl 6-hydroxynicotinate, serves as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and modulators of various signaling pathways. The hydrochloride salt is often prepared to enhance the compound's solubility and stability, facilitating its use in biological assays and formulation studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Data for the hydrochloride salt may vary, particularly in terms of solubility.

| Property | Value | Source(s) |

| CAS Number | 66171-50-4 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White crystalline or crystalline powder | [2] |

| Melting Point | Approximately 150-155 °C | [2] |

| Solubility | Soluble in alcohols (e.g., ethanol) and some organic solvents (e.g., chloroform); insoluble in water. The hydrochloride salt is expected to have improved aqueous solubility. | [2] |

| Tautomerism | Exists in equilibrium between the 6-oxo and 6-hydroxy forms. |

Synthesis and Chemical Logic

The synthesis of this compound involves a two-stage process: the preparation of the parent carboxylic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as 6-hydroxynicotinic acid), followed by its esterification and subsequent treatment with hydrochloric acid.

Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

Several synthetic routes to 6-hydroxynicotinic acid have been reported. A common and reliable method involves the reaction of methyl coumalate with ammonia, followed by hydrolysis.[3][4] This multi-step process is a classic example of leveraging ring transformation reactions in heterocyclic chemistry. The causality behind this approach lies in the electrophilic nature of the pyrone ring in methyl coumalate, which is susceptible to nucleophilic attack by ammonia, initiating a cascade of reactions that ultimately yields the more thermodynamically stable pyridinone ring.

Experimental Protocol: Fischer Esterification of 6-Hydroxynicotinic Acid

The esterification of the carboxylic acid to its methyl ester is most commonly achieved through Fischer esterification, a well-established and robust acid-catalyzed reaction.[5] The use of an excess of methanol not only serves as the methylating agent but also drives the equilibrium towards the product side.

Materials and Reagents:

-

6-Hydroxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of 6-hydroxynicotinic acid (10 mmol) in methanol (20 mL) in a round-bottom flask, cautiously add thionyl chloride (20 mmol) dropwise at 0 °C.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction Progression: The reaction mixture is then heated to reflux (approximately 50-65 °C) and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is diluted with water (25 mL).[6]

-

pH Adjustment: The pH of the aqueous solution is carefully adjusted to approximately 6-7 with a saturated aqueous solution of sodium bicarbonate.[6]

-

Extraction: The product is extracted from the aqueous layer with ethyl acetate or chloroform (3 x 30 mL).[6]

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.[6]

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Preparation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the purified methyl ester with a solution of hydrogen chloride in an appropriate solvent.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 6-oxo-1,6-dihydropyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

A closely related analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and has been shown to downregulate the expression of Cyclooxygenase-2 (COX-2).[2] This suggests a potential anti-inflammatory mechanism of action. The inhibition of AP-1, a key regulator of gene expression in response to various stimuli, can modulate the production of pro-inflammatory mediators.

Furthermore, derivatives of the structurally similar 6-oxo-1,6-dihydropyridazine-3-carboxylate have been investigated as inhibitors of the JNK2-NF-κB/MAPK signaling pathway, with potential applications in the treatment of acute lung injury and sepsis.[7][8]

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the activity of its close analogs, this compound is a promising candidate for the development of anti-inflammatory agents. A plausible mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

This proposed pathway highlights how derivatives of the title compound may exert their effects by targeting upstream signaling molecules like AP-1 and potentially the MAPK pathway, leading to a downstream reduction in the expression of key inflammatory mediators such as COX-2 and various cytokines.

Conclusion and Future Perspectives

This compound is a versatile and valuable chemical entity for researchers in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven biological relevance of the pyridinone scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The potential for this compound and its derivatives to modulate key inflammatory pathways warrants further investigation and opens up exciting avenues for the discovery of new treatments for a range of inflammatory conditions. As a self-validating system, the protocols described herein provide a solid foundation for the reproducible synthesis and further exploration of this promising compound.

References

-

Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. (URL: [Link])

-

Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. (URL: [Link])

-

Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

(48) methyl-6-methyinicotinate Route of Synthesis. (URL: [Link])

- Process for the preparation of 6-methyl-nicotinic-acid esters - Google P

-

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. (URL: [Link])

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

-

Any procedure for the esterification of isonicotinic acid? - ResearchGate. (URL: [Link])

-

Acid to Ester - Common Conditions. (URL: [Link])

-

Synthesis of methyl 6-methylnicotinate - PrepChem.com. (URL: [Link])

-

Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 - The Francis Crick Institute. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])

-

Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. As a pivotal scaffold in medicinal chemistry, a thorough understanding of its structural nuances is critical for its effective application in drug design and development.

Core Molecular Structure and Physicochemical Properties

This compound is the salt of the organic base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. The core structure is a dihydropyridine ring, which exhibits crucial tautomeric properties that dictate its chemical behavior and biological interactions.

Keto-Enol Tautomerism: The Pyridone and Hydroxypyridine Forms

The fundamental characteristic of the free base is its existence as an equilibrium between two tautomeric forms: the lactam (keto) form, "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate," and the lactim (enol) form, "Methyl 6-hydroxynicotinate". In the solid state, and typically in solutions, the equilibrium strongly favors the pyridone (keto) form due to the greater stability of the amide resonance over the aromaticity of the hydroxyl-pyridine form.[1] This is a critical consideration in its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium between the keto and enol forms.

The Hydrochloride Salt: Protonation Site and Structural Implications

The formation of the hydrochloride salt involves the protonation of the basic free base. In the case of 6-pyridones, the most likely site of protonation is the exocyclic carbonyl oxygen atom. This is because protonation at the ring nitrogen would disrupt the amide resonance that contributes to the stability of the pyridone form. Protonation of the carbonyl oxygen results in a resonance-stabilized cation, which is a more favorable energetic state.

Caption: Formation of the hydrochloride salt via protonation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

| Property | Value | Source |

| CAS Number | 66171-50-4 | [2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 166-170 °C | [2] |

| Synonyms | Methyl 6-hydroxynicotinate, 6-Hydroxynicotinic acid methyl ester | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl ester, and the N-H proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the carbonyl and ester groups. Upon protonation to form the hydrochloride salt, a downfield shift of all proton signals is anticipated due to the increased positive charge on the molecule.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the ester carbonyl carbon, the carbons of the pyridine ring, and the methyl ester carbon. The carbonyl carbon of the pyridone ring is expected to have a chemical shift in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H stretch | 3200-3400 | Broad peak, indicative of the pyridone form. |

| C=O stretch (amide) | 1650-1680 | Strong absorption, characteristic of the pyridone ring. |

| C=O stretch (ester) | 1720-1740 | Strong absorption. |

| C=C and C=N stretches | 1550-1650 | Multiple bands from the dihydropyridine ring. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the free base is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors.

Caption: Synthetic pathway to the target compound.

Step 1: Synthesis of 6-Hydroxynicotinic Acid

A robust and environmentally friendly method for the synthesis of 6-hydroxynicotinic acid is through the enzymatic hydroxylation of nicotinic acid.

-

Protocol:

-

Prepare an aqueous solution of sodium nicotinate (5%).

-

Adjust the pH to 6.5 and warm the solution to 30°C.

-

Introduce a suspension of Achromobacter xylosoxydans cells.

-

Maintain the reaction under vigorous aeration and stirring for approximately 7 hours.

-

Upon completion, centrifuge the mixture to remove the cells.

-

Acidify the supernatant to pH 1.5 with concentrated sulfuric acid to precipitate the product.

-

Filter and dry the resulting white solid to obtain 6-hydroxynicotinic acid.[4]

-

-

Rationale: This biocatalytic approach offers high selectivity and yield under mild conditions, avoiding the use of harsh reagents.

Step 2: Fischer Esterification to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

-

Protocol:

-

Suspend 6-hydroxynicotinic acid in methanol.

-

Saturate the solution with gaseous hydrogen chloride, or add a catalytic amount of a strong acid like sulfuric acid.[5][6]

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

-

-

Rationale: The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6] Using methanol as the solvent drives the equilibrium towards the product side.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt.

-

Protocol:

-

Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).[7]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

-

-

Rationale: The basic nitrogen or carbonyl oxygen of the pyridone ring readily reacts with the strong acid (HCl) to form the stable salt.[8]

Applications in Research and Drug Development

The 6-oxo-1,6-dihydropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

-

Enzyme Inhibition: The pyridinone ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with enzyme active sites. Derivatives of this scaffold have been investigated as inhibitors of various enzymes.[9]

-

Scaffold for Library Synthesis: The reactivity of the dihydropyridine ring allows for further functionalization, making it an excellent starting point for the diversity-oriented synthesis of compound libraries for high-throughput screening.[9]

-

Antimicrobial and Anticancer Activity: Pyridine and pyridinone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10][11] The title compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

-

Organic Syntheses Procedure, N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). Available at: [Link]

-

Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. Available at: [Link]

-

Human Metabolome Database, Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available at: [Link]

-

PubChem, Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available at: [Link]

-

PrepChem.com, How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? Available at: [Link]

-

ResearchGate, Crystal structure of 6-hydroxynicotinic acid. Available at: [Link]

-

PubChem, 6-Hydroxynicotinic acid. Available at: [Link]

-

NIST WebBook, 6-Hydroxynicotinic acid, 2TMS derivative. Available at: [Link]

-

NIST WebBook, 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

-

NIST WebBook, 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

- Google Patents, CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

-

PubChem, Methyl 6-methylnicotinate. Available at: [Link]

-

Organic Syntheses Procedure, esterification of carboxylic acids with. Available at: [Link]

-

ChemBK, 6-Hydroxy nicotinic acid methyl ester. Available at: [Link]

-

Wikipedia, Pyridinium chloride. Available at: [Link]

-

George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharmaceutica, 58(2), 119-129. Available at: [Link]

-

PrepChem.com, Synthesis of 6-hydroxynicotinic acid. Available at: [Link]

-

PrepChem.com, Synthesis of methyl 6-methylnicotinate. Available at: [Link]

-

MassBank, 6-Hydroxynicotinate. Available at: [Link]

-

Organic Syntheses Procedure, Nicotinic acid, 6-hydroxy. Available at: [Link]

-

Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available at: [Link]

- Google Patents, US5082777A - Process for the production of 6-hydroxynicotinic acid.

-

El-Gamal, M. I., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

-

Al-Zaydi, K. M. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 24(15), 2738. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15636. Available at: [Link]

-

SpectraBase, 6-Hydroxynicotinic acid, ethyl ester. Available at: [Link]

-

Lee, J., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 6-Hydroxynicotinate | 66171-50-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Methyl 6-Hydroxynicotinate | 66171-50-4 | TCI AMERICA [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt) [chem.ucla.edu]

- 9. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a small molecule belonging to the dihydropyridine class of compounds. While direct studies on its mechanism of action are not extensively available, its structural similarity to known bioactive molecules suggests a potential role in modulating inflammatory pathways. This guide posits a hypothesized mechanism of action centered on the inhibition of the Activator Protein-1 (AP-1) signaling pathway, a critical regulator of inflammatory gene expression. We will delve into the scientific rationale for this hypothesis, drawing parallels from closely related analogs, and provide a comprehensive suite of experimental protocols to rigorously test this proposed mechanism. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the pharmacological properties of this compound and its derivatives.

Introduction and Rationale for the Hypothesized Mechanism of Action

The dihydropyridine scaffold is a well-established pharmacophore present in a variety of therapeutic agents. While classically associated with calcium channel blockers, derivatives of this heterocyclic system have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The subject of this guide, this compound, is a member of this versatile chemical class.

The primary impetus for the hypothesized mechanism of action stems from the known activity of a closely related analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This compound has been identified as an inhibitor of the AP-1 transcription factor, leading to the downregulation of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Given the minor structural difference—the presence of a methyl ester in the target compound versus a carboxylic acid—it is scientifically plausible to hypothesize a similar mode of action.

This guide will, therefore, focus on the premise that this compound exerts its potential anti-inflammatory effects through the inhibition of the AP-1 signaling pathway. We will also explore the interconnectedness with the Nuclear Factor-kappa B (NF-κB) pathway, as both are pivotal mediators of inflammatory responses.[1][2][3]

The Hypothesized Mechanism of Action: Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun and Fos families.[4] It plays a crucial role in regulating the expression of genes involved in cellular proliferation, differentiation, apoptosis, and, significantly, inflammation.[4][5] The activation of AP-1 is a downstream event of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Upon activation, AP-1 binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

One of the key pro-inflammatory genes regulated by AP-1 is PTGS2, which encodes for the COX-2 enzyme.[6][7][8] COX-2 is responsible for the synthesis of prostaglandins, potent lipid mediators that contribute to the cardinal signs of inflammation: pain, heat, redness, and swelling. Therefore, by inhibiting the AP-1 pathway, this compound could potentially suppress the expression of COX-2 and other inflammatory mediators.

The proposed mechanism of action is visually represented in the following signaling pathway diagram:

Caption: Workflow for the AP-1 Luciferase Reporter Assay.

Western Blot Analysis for p-c-Jun and COX-2

This protocol will determine if the compound affects the protein levels of key components of the AP-1 pathway and its downstream target, COX-2. A reduction in the phosphorylated (active) form of c-Jun and total COX-2 protein would corroborate the findings from the luciferase assay. [9][10][11] Objective: To measure the protein expression levels of phosphorylated c-Jun (p-c-Jun) and COX-2 in cells treated with this compound.

Materials:

-

RAW 264.7 macrophage cell line (or another suitable cell line that expresses COX-2 upon stimulation)

-

Cell culture reagents (as above)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-c-Jun, anti-c-Jun, anti-COX-2, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 6-24 hours) to induce COX-2 expression and c-Jun phosphorylation. [9]3. Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (10-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. [9]6. Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. [9]8. Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-c-Jun, anti-COX-2, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of p-c-Jun and COX-2 to the loading control (β-actin).

Caption: Workflow for Western Blot Analysis.

In Vitro COX-2 Inhibition Assay

This assay will determine if the compound directly inhibits the enzymatic activity of COX-2, which would represent an alternative or complementary mechanism of action.

Objective: To measure the direct inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

-

Recombinant human COX-2 enzyme

-

COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, #701050 or Sigma-Aldrich, #MAK399) [12][13]* Arachidonic acid (substrate)

-

Celecoxib (a known selective COX-2 inhibitor, as a positive control)

-

This compound

-

96-well plate

-

Plate reader (colorimetric or fluorometric, depending on the kit)

Protocol:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO).

-

Enzyme Addition: In a 96-well plate, add the assay buffer, cofactors, and the COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add serial dilutions of the test compound, celecoxib, or vehicle to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. [14]4. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [14]5. Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. [14]6. Reaction Termination: Stop the reaction using the stop solution provided in the kit.

-

Detection: Measure the product formation using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Expected Quantitative Data

| Assay | Key Parameter Measured | Expected Outcome for Positive Result |

| AP-1 Luciferase Reporter Assay | IC50 (µM) | Dose-dependent decrease in luminescence |

| Western Blot Analysis (p-c-Jun) | % reduction vs. control | Dose-dependent decrease in p-c-Jun/c-Jun ratio |

| Western Blot Analysis (COX-2) | % reduction vs. control | Dose-dependent decrease in COX-2 protein levels |

| In Vitro COX-2 Inhibition Assay | IC50 (µM) | Dose-dependent decrease in COX-2 enzymatic activity |

Conclusion

This technical guide provides a scientifically grounded, hypothesized mechanism of action for this compound, focusing on the inhibition of the AP-1 signaling pathway. The detailed experimental protocols outlined herein offer a robust framework for researchers to validate this hypothesis and elucidate the compound's pharmacological profile. The successful execution of these experiments will provide critical insights into the potential therapeutic applications of this molecule in inflammatory diseases.

References

-

Liu, Y., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

-

Gonzalez-Perez, F., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 79. [Link]

-

Slater, D. M., et al. (2000). NF-kappaB and AP-1 are required for cyclo-oxygenase 2 gene expression in amnion epithelial cell line (WISH). Molecular Human Reproduction, 6(8), 729-735. [Link]

-

Shih, R. H., et al. (2015). NF-κB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Rao, K. M. (1997). Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family. Journal of Leukocyte Biology, 62(6), 745-752. [Link]

-

Chen, B. C., et al. (2004). Activating protein 1-mediated cyclooxygenase-2 expression is independent of N-terminal phosphorylation of c-Jun. The Journal of biological chemistry, 279(28), 29559–29566. [Link]

-

Slater, D. M., et al. (2000). NF-κB and AP-1 are required for cyclo-oxygenase 2 gene expression in amnion epithelial cell line (WISH). Molecular Human Reproduction, 6(8), 729-735. [Link]

-

Das, S., et al. (2022). Bidirectional regulation between AP-1 and SUMOylation pathway genes modulates inflammatory signaling during Salmonella infection. Journal of Cell Science, 135(16), jcs260170. [Link]

-

Boster Biological Technology. (n.d.). AP-1 Luciferase Reporter-HEK293 Cell Line. [Link]

-

Zenz, R., et al. (2018). Signalling in inflammatory skin disease by AP-1 (Fos/Jun). Clinical and Experimental Rheumatology, 36 Suppl 114(5), 18-22. [Link]

-

O'Donnell, C. L., et al. (2013). Transcription factor complex AP-1 mediates inflammation initiated by Chlamydia pneumoniae infection. Cellular Microbiology, 15(5), 764-778. [Link]

-

Beisner, D. R., et al. (2017). The AP-1 Transcription Factor c-Jun Promotes Arthritis by Regulating Cyclooxygenase-2 and Arginase-1 Expression in Macrophages. Journal of Immunology, 198(9), 3606-3617. [Link]

-

Indigo Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System. [Link]

-

Rimon, G., et al. (2010). Regulation of Intracellular Cyclooxygenase Levels by Gene Transcription and Protein Degradation. Experimental Biology and Medicine, 235(5), 553-564. [Link]

-

Asadbeigi, M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 896-902. [Link]

-

Amsbio. (n.d.). AP1 Reporter Kit (JNK Pathway). [Link]

-

ResearchGate. (n.d.). Luciferase reporter assay for AP-1 transcriptional activity and His-LASP1 pulldown. [Link]

-

Rowlinson, S. W., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (50), 2534. [Link]

-

PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. [Link]

-

Tavakol, S., et al. (2015). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Molecular and Cellular Biochemistry, 407(1-2), 17-25. [Link]

-

ResearchGate. (n.d.). Western blot analysis of COX-2 protein expression levels in rat hippocampi. [Link]

-

ResearchGate. (n.d.). Western blot analysis of cyclooxygenase-2 (COX-2) and Toll-like receptor 4 (TLR-4) expression in RAW264.7 (A,B) and J774A.1 (C,D) cells simultaneously treated with LPS and FRH for 2 h. [Link]

Sources

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purformhealth.com [purformhealth.com]

- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 4. apexbt.com [apexbt.com]

- 5. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-kappaB and AP-1 are required for cyclo-oxygenase 2 gene expression in amnion epithelial cell line (WISH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activating protein 1-mediated cyclooxygenase-2 expression is independent of N-terminal phosphorylation of c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The AP-1 Transcription Factor c-Jun Promotes Arthritis by Regulating Cyclooxygenase-2 and Arginase-1 Expression in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. brieflands.com [brieflands.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

"Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" solubility data

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific salt, this document focuses on the foundational principles and detailed methodologies for determining its aqueous and solvent solubility. We will explore the theoretical underpinnings of solubility for hydrochloride salts of organic bases, present a robust experimental protocol for solubility assessment, and discuss the interpretation of the resulting data. This guide is intended to equip researchers with the necessary knowledge to accurately characterize the solubility profile of this compound and similar molecules, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its target site of action. Poor solubility can lead to low and variable bioavailability, therapeutic ineffectiveness, and potential for adverse effects.

This compound is a derivative of the dihydropyridine scaffold, a class of compounds known for a wide range of biological activities. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. The formation of a salt with a strong acid like hydrochloric acid is a common strategy to improve the dissolution rate and solubility of basic drug candidates. This guide will provide a framework for the empirical determination and understanding of this crucial property.

Physicochemical Properties of the Parent Compound

To understand the solubility of the hydrochloride salt, it is instructive to first consider the properties of the free base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. The following table summarizes key physicochemical parameters for the parent molecule, which will influence the behavior of its salt form.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 166-170°C | [1] |

| Boiling Point (Predicted) | 342.4 ± 42.0 °C | [1] |

Note: These properties are for the free base and serve as a baseline for understanding the hydrochloride salt.

The presence of both a hydrogen-bond donor (the N-H group in the ring) and multiple hydrogen-bond acceptors (the two carbonyl oxygens and the ester oxygen) suggests that the molecule has the potential for interactions with polar solvents. The formation of the hydrochloride salt will protonate a basic site on the molecule, likely the pyridine nitrogen, further enhancing its interaction with water.

Theoretical Framework: pH-Dependent Solubility of Hydrochloride Salts

The solubility of a hydrochloride salt of a weak base is intrinsically linked to the pH of the aqueous medium. The dissolution process involves an equilibrium between the solid salt, the ionized (protonated) form in solution, and the un-ionized free base. The Henderson-Hasselbalch equation is a cornerstone for predicting this pH-dependent solubility.

For a weak base (B) and its hydrochloride salt (B·HCl), the dissolution and subsequent equilibrium in water can be represented as:

B·HCl(solid) ⇌ B·H⁺(aq) + Cl⁻(aq) B·H⁺(aq) ⇌ B(aq) + H⁺(aq)

The overall aqueous solubility is the sum of the ionized and un-ionized forms in a saturated solution. At low pH, the equilibrium is shifted towards the protonated, generally more soluble, form (B·H⁺). As the pH increases towards and beyond the pKa of the conjugate acid, the less soluble free base (B) will begin to precipitate, leading to a decrease in the total solubility[2].

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurement.

Materials and Reagents

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffer solutions (pH range 2.0 - 8.0)

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker bath

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Add a known volume of each buffer solution to the vials. Seal the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed to pellet the solid material.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter.

-

pH Measurement: Measure the pH of the remaining slurry in each vial to determine the final equilibrium pH.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Data Interpretation and Reporting

The solubility data should be presented in a table and graphically as a pH-solubility profile.

Tabular Data Presentation

| Equilibrium pH | Solubility (mg/mL) | Standard Deviation |

| 2.0 | [Experimental Value] | [Calculated Value] |

| 4.5 | [Experimental Value] | [Calculated Value] |

| 6.8 | [Experimental Value] | [Calculated Value] |

| 7.4 | [Experimental Value] | [Calculated Value] |

Graphical Representation

A plot of solubility (on a logarithmic scale) versus pH will provide a clear visual representation of the compound's pH-dependent solubility. For a hydrochloride salt of a weak base, the profile is expected to show high solubility at low pH, with a significant decrease as the pH approaches and surpasses the pKa of the conjugate acid.

Conclusion and Future Directions

This guide has outlined the critical importance of solubility for drug candidates like this compound and has provided a robust, detailed protocol for its experimental determination. The pH-solubility profile generated from this protocol is an indispensable tool for drug development professionals, informing decisions on formulation strategies, predicting in vivo performance, and guiding further preclinical development.

Further characterization could involve determining solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to better simulate conditions in the gastrointestinal tract. Additionally, solid-state characterization (e.g., by X-ray powder diffraction and differential scanning calorimetry) of the equilibrated solid can confirm if any phase transformations occurred during the experiment.

References

- Serajuddin, A. T. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 59(7), 603-616.

- NCERT. (n.d.).

- NCERT. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- NCERT. (n.d.). Tests for Functional Groups. NCERT.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.

- ChemicalBook. (n.d.).

- MedChemExpress. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

- Journal of Chemical and Pharmaceutical Research. (2015).

- National Institutes of Health. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

- BLDpharm. (n.d.).

- MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Sigma-Aldrich. (n.d.).

- BLDpharm. (n.d.).

- BLDpharm. (n.d.).

Sources

A Technical Guide to the Spectral Analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride

Abstract: The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise structural elucidation of its derivatives is a cornerstone of drug discovery and synthetic chemistry. This in-depth guide provides a comprehensive spectral analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a representative member of this important class of heterocyclic compounds. We will dissect its signature features across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and authoritative reference for the characterization of pyridinone derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core is a pyridin-2(1H)-one ring, which exhibits lactam tautomerism, though it predominantly exists in the oxo-form.[3] The structure includes a methyl ester group at the C3 position and is supplied as a hydrochloride salt, implying protonation, likely at the ring nitrogen, which significantly influences the electronic environment and, consequently, the spectral data.

Key Structural Features for Analysis:

-

Pyridinone Ring: Contains vinylic protons, a lactam N-H group, and a carbonyl group (C=O).

-

Methyl Ester: An additional carbonyl group and a methoxy group (-OCH₃).

-

Hydrochloride Salt: The presence of an acidic proton (from HCl) which will likely protonate the most basic site, affecting N-H signals and deshielding adjacent protons.

The following sections will deconstruct the expected and observed spectral data from each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and proton environment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the carbonyl groups and the heteroaromatic ring system results in a downfield shift for the ring protons.[4] The hydrochloride form can lead to peak broadening and further deshielding, particularly for protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| N-H | > 11.0 | Broad Singlet (br s) | - | Highly deshielded due to the acidic nature and lactam character. Position is solvent and concentration-dependent.[1] |

| H2 | 8.5 - 8.8 | Doublet (d) | ~3-4 Hz | Significantly deshielded by the adjacent ester group and ring nitrogen. Coupled to H4. |

| H4 | 8.0 - 8.3 | Doublet of Doublets (dd) | ~8-10 Hz, ~3-4 Hz | Coupled to both H5 (ortho) and H2 (meta). |

| H5 | 6.5 - 6.8 | Doublet (d) | ~8-10 Hz | Coupled to H4. Located ortho to the carbonyl group. |

| O-CH₃ | 3.8 - 4.0 | Singlet (s) | - | Characteristic region for methyl ester protons. |

Causality Insight: The chemical shifts of the ring protons (H2, H4, H5) are dictated by their position relative to the electron-withdrawing carbonyl and ester groups. H2 is the most deshielded as it is positioned between the nitrogen and the carboxylate group. The ortho coupling constant between H4 and H5 (~8-10 Hz) is significantly larger than the meta coupling between H2 and H4 (~3-4 Hz), which is a key feature for definitive assignment.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a higher sample concentration is often required.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C6 (C=O, Lactam) | 160 - 165 | The amide/lactam carbonyl is typically found in this region.[1] |

| C=O (Ester) | 165 - 170 | Ester carbonyls are generally slightly more downfield than amide carbonyls. |

| C2 | ~145 | Deshielded due to attachment to the electronegative nitrogen and proximity to the ester. |

| C4 | ~140 | Vinylic carbon, deshielded by the adjacent nitrogen. |

| C3 | ~115 | Shielded relative to other ring carbons, but attached to the ester group. |

| C5 | ~110 | Vinylic carbon, influenced by the adjacent C6 carbonyl. |

| O-CH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.[5][6]

Caption: Logical flow of IR spectral interpretation for the target molecule.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H / N⁺-H | Stretch | 3300 - 2500 (very broad) | Strong, Broad |

| C-H (Aromatic/Vinylic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₃) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | ~1735 | Strong, Sharp |

| C=O (Lactam) | Stretch | ~1660 | Strong, Sharp |

| C=C / C=N | Stretch | 1640 - 1550 | Medium-Strong |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

Expertise Insight: The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The ester C=O appears at a higher wavenumber (~1735 cm⁻¹) than the lactam C=O (~1660 cm⁻¹).[7][8] This difference is due to the resonance contribution of the nitrogen lone pair in the lactam, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency. The very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the N-H stretch of the protonated pyridinone, likely overlapping with any O-H from trace water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, Electrospray Ionization (ESI) in positive mode is ideal.

-

Molecular Ion: The free base, C₇H₇NO₃, has a molecular weight of 153.14 g/mol . In ESI+, the protonated molecule [M+H]⁺ is expected at m/z ≈ 154.1 .

-

Fragmentation Analysis: The pyridinone ring is relatively stable, but predictable fragmentation pathways exist. The fragmentation of 2-pyridones is known to proceed via the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[9][10]

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

| m/z Value | Proposed Fragment | Identity of Loss |

|---|---|---|

| 154.1 | [C₇H₈NO₃]⁺ | [M+H]⁺ (Parent Ion) |

| 126.1 | [C₆H₈NO₂]⁺ | Loss of CO (28 Da) from the lactam |

| 123.1 | [C₆H₄NO₃]⁺ | Loss of OCH₃ (31 Da) from the ester |

| 95.1 | [C₅H₄NO]⁺ | Loss of COOCH₃ (59 Da) from the ester |

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality data is paramount. The following protocols represent self-validating, standard operating procedures for the spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[1]

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for keeping amide protons from exchanging too rapidly.

-

Transfer: Gently vortex to dissolve the sample completely. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulates are visible.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, achieving narrow and symmetrical peak shapes.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be used. For ¹³C, a greater number of scans will be necessary.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): The use of an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode (ESI+).

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal for compounds of this mass range.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the substitution pattern of the pyridinone ring through its characteristic chemical shifts and coupling constants. The ¹³C NMR spectrum validates the carbon skeleton. IR spectroscopy provides definitive evidence for the key lactam and ester carbonyl functional groups, while mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation. Together, these techniques provide an unambiguous and comprehensive analytical profile, essential for quality control, reaction monitoring, and regulatory submissions in a drug development context.

References

- 1. benchchem.com [benchchem.com]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. pubs.acs.org [pubs.acs.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to the Chemical Stability and Storage of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. As a compound of interest in pharmaceutical research, understanding its stability profile is paramount for ensuring its integrity, and by extension, the reliability of experimental outcomes. This document synthesizes information on the inherent chemical liabilities of its core structural motifs—the dihydropyridine ring, the methyl ester, and the hydrochloride salt—to provide a predictive assessment of its degradation pathways. Furthermore, it outlines a comprehensive strategy for stability testing, including forced degradation studies and the development of a stability-indicating analytical method. Recommendations for handling, storage, and excipient compatibility are also provided to guide researchers in maintaining the compound's quality throughout the research and development lifecycle.

Introduction: The Physicochemical Landscape of a Pyridinone Derivative

This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Its structure incorporates three key functional groups that dictate its chemical behavior: a dihydropyridine ring, a methyl carboxylate ester, and a hydrochloride salt. Each of these moieties presents distinct stability challenges that must be understood and controlled.

The dihydropyridine ring is known for its sensitivity to light and oxidation, which can lead to aromatization to the corresponding pyridine derivative. This transformation results in a complete loss of the dihydropyridine's characteristic chemical properties. The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The presence of the hydrochloride salt, while often improving solubility and crystallinity, can increase the compound's hygroscopicity, making it prone to moisture-mediated degradation.

This guide will deconstruct the stability profile of this compound by examining its principal degradation pathways and providing a framework for its systematic evaluation and proper management.

Predicted Degradation Pathways

A thorough understanding of the potential degradation pathways is the first step in developing a robust stability program. For this compound, the primary routes of degradation are predicted to be oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The dihydropyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients. This process typically involves the aromatization of the dihydropyridine ring to form the more stable pyridine derivative. This oxidative transformation is a common degradation pathway for many 1,4-dihydropyridine-based drugs.[1][2] The reaction can be accelerated by exposure to heat and light.

Hydrolytic Degradation

The methyl ester functionality is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.[3][4] Given that the compound is a hydrochloride salt, the microenvironment pH in the solid state, especially in the presence of moisture, could be acidic, potentially accelerating the hydrolysis of the ester to its corresponding carboxylic acid. Conversely, in solution, alkaline conditions would also readily facilitate this degradation.

Photodegradation